Benzeneethanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dimethoxy-N-methyl-, hydrochloride
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Overview
Description
Benzeneethanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dimethoxy-N-methyl-, hydrochloride is a complex organic compound with the molecular formula C20H27NO4. It is a derivative of benzeneethanamine and contains multiple methoxy groups, which are known for their electron-donating properties. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-dimethoxyphenylacetic acid and ethylamine.
Reaction Steps: The first step involves the conversion of 3,4-dimethoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with ethylamine to form an amide intermediate.
Final Steps: The amide intermediate undergoes further methylation and hydrochloride formation to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.
Types of Reactions:
Reduction: Reduction reactions can be performed to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions involve replacing one functional group with another, such as replacing a methoxy group with a different substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of the compound.
Reduction Products: Reduced forms with fewer oxygen atoms.
Substitution Products: Derivatives with different substituents replacing the original groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar methoxy groups.
N-Methyl-3,4-dimethoxyphenethylamine: Another derivative with a methyl group attached to the nitrogen atom.
Uniqueness: This compound is unique due to its specific arrangement of methoxy groups and the presence of the N-methyl group, which can influence its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
bis[2-(3,4-dimethoxyphenyl)ethyl]-methylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4.ClH/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5;/h6-9,14-15H,10-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBONEHHSUABAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89805-39-0 |
Source
|
Record name | Diphenethylamine, N-methyl-3,3',4,4'-tetramethoxy-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089805390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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